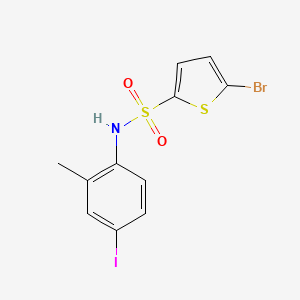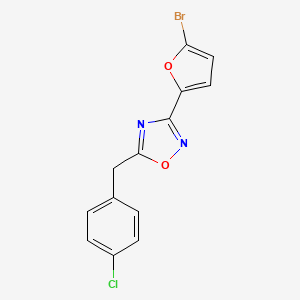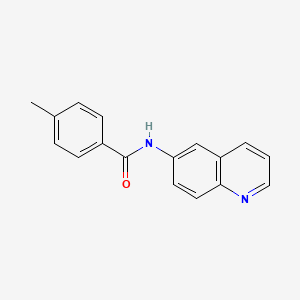
4-methyl-N-quinolin-6-ylbenzamide
Overview
Description
4-Methyl-N-quinolin-6-ylbenzamide is a heterocyclic aromatic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications . The compound’s structure includes a benzamide group attached to a quinoline ring, which is further substituted with a methyl group at the 4-position.
Preparation Methods
The synthesis of 4-methyl-N-quinolin-6-ylbenzamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-Methyl-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-N-quinolin-6-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-quinolin-6-ylbenzamide involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These interactions stabilize the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antibacterial and anticancer properties .
Comparison with Similar Compounds
4-Methyl-N-quinolin-6-ylbenzamide can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Levofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
4-methyl-N-quinolin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-4-6-13(7-5-12)17(20)19-15-8-9-16-14(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPTWFKEGSQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3746922.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide](/img/structure/B3746930.png)
METHANONE](/img/structure/B3746938.png)
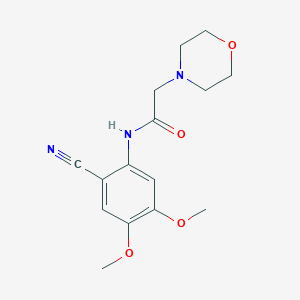
![1-[3-({[5-(4-PYRIDYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL]METHYL}AMINO)PHENYL]-1-ETHANONE](/img/structure/B3746948.png)
![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![3-(2-METHOXYBENZOYL)-1-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B3746960.png)
![2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXIN-5-YL[4-(4-HYDROXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3746976.png)
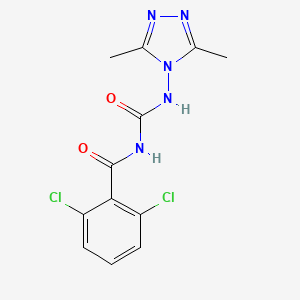
![METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]BENZOATE](/img/structure/B3746986.png)
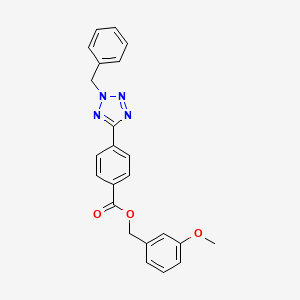
![2-[(2-cyanophenyl)sulfanyl]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)
